molecular formula C8H8ClNO B13015465 1-(6-Chloro-4-methylpyridin-3-YL)ethanone

1-(6-Chloro-4-methylpyridin-3-YL)ethanone

Cat. No.: B13015465
M. Wt: 169.61 g/mol
InChI Key: YBGODKVPOQNZOA-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methylpyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an ethanone group attached to the third position of the ring

Preparation Methods

The synthesis of 1-(6-Chloro-4-methylpyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the chlorination of 4-methylpyridine followed by the Friedel-Crafts acylation reaction with acetyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Chloro-4-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane (DCM) or ethanol, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(6-Chloro-4-methylpyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are subject to ongoing research to elucidate the detailed mechanisms.

Comparison with Similar Compounds

1-(6-Chloro-4-methylpyridin-3-YL)ethanone can be compared with other similar compounds, such as:

    1-(4-Methylpyridin-3-YL)ethanone: Lacks the chloro group, which may result in different reactivity and biological activity.

    1-(6-Chloro-3-pyridyl)ethanone: Similar structure but without the methyl group, affecting its chemical properties and applications.

    1-(6-Chloro-4-methylpyridin-2-YL)ethanone: Positional isomer with the ethanone group attached to a different position on the pyridine ring, leading to variations in reactivity and use.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(6-chloro-4-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3

InChI Key

YBGODKVPOQNZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C)Cl

Origin of Product

United States

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